molecular formula C12H12N2O4 B2943079 3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid CAS No. 199915-83-8

3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid

Cat. No.: B2943079
CAS No.: 199915-83-8
M. Wt: 248.238
InChI Key: OBPBWDLWBAIJEK-UHFFFAOYSA-N
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Description

3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid is a quinazoline derivative characterized by a fused bicyclic aromatic system (benzene and pyrimidine rings) substituted with a methyl group at position 3 and a propanoic acid side chain at position 1. Quinazoline derivatives are widely studied for their diverse biological activities, including enzyme inhibition and photophysical properties .

Properties

IUPAC Name

3-(3-methyl-2,4-dioxoquinazolin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-13-11(17)8-4-2-3-5-9(8)14(12(13)18)7-6-10(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPBWDLWBAIJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route involves the cyclization of an appropriately substituted anthranilic acid derivative with a formamide. This reaction is typically conducted under acidic or basic conditions with a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods: In industrial settings, this compound may be synthesized through a multi-step process involving the condensation of substituted o-nitrobenzylamines followed by reduction and cyclization steps. The scalability of these methods depends on the availability and cost of starting materials, as well as the efficiency of reaction steps.

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinazoline Core

The quinazoline ring undergoes nucleophilic substitution at positions 2 and 4 due to the electron-withdrawing effects of the carbonyl groups. Common reactions include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AmidationHydrazine hydrate, ethanol, reflux3-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanehydrazide 75–85%
AlkylationEthyl chloroacetate, K₂CO₃, DMF, RTEthyl 3-(3-methyl-2,4-dioxoquinazolin-1-yl)propanoate 68%
  • Mechanistic Insight : Alkylation occurs via nucleophilic attack of the quinazoline nitrogen on the electrophilic carbon of ethyl chloroacetate .

Coupling Reactions via the Propanoic Acid Group

The carboxylic acid moiety participates in coupling reactions, forming amides or esters:

Reaction PartnerCoupling AgentConditionsProductYieldSource
3,4-DimethoxyphenylamineEDC/HOBt, DCM, 0°C to RT3-(3,4-dimethoxyphenyl)propanoic acid amide 82%
Amino acid estersDCC, DMAP, THF, refluxPeptide-conjugated quinazoline derivatives 70–78%
  • Key Observation : Activation of the carboxylic acid (e.g., via DCC) is critical for efficient amide bond formation .

Esterification and Hydrolysis

The propanoic acid group is esterified under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationMethanol, H₂SO₄, refluxMethyl 3-(3-methyl-2,4-dioxoquinazolin-1-yl)propanoate 90%
HydrolysisNaOH (aq), THF, 60°CRegeneration of parent carboxylic acid95%

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

ConditionsProductApplicationSource
PCl₅, toluene, 110°CQuinazolinone-fused γ-lactam Antitumor agent precursor
Ac₂O, NaOAc, 120°CAcetylated spiroquinazoline derivative PDE7/8 inhibition activity

Functionalization via the Quinazoline Ring

The methyl group at position 3 undergoes oxidation or halogenation:

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO₄, H₂SO₄, 80°C3-Carboxy-2,4-dioxoquinazolinepropanoic acid 60%
BrominationNBS, AIBN, CCl₄, reflux3-Bromomethylquinazoline derivative 55%

Biological Activity and Derivatives

Derivatives exhibit pharmacological properties:

Derivative ClassBiological ActivityIC₅₀/EC₅₀Source
Peptide conjugatesPDE7 inhibition12 nM
Hydrazide analogsAntitumor (HeLa cells)8.5 µM

Scientific Research Applications

This compound finds applications across various fields:

  • Chemistry: Used as an intermediate in organic synthesis for the development of new chemical entities.

  • Biology: Potential biological activities can be explored, such as enzyme inhibition or interaction with specific proteins.

  • Medicine: Similar compounds have been studied for their potential in therapeutic applications including anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: Could be utilized in the development of specialty chemicals or as a building block in polymer science.

Mechanism of Action

The compound’s biological activity is likely due to its interaction with specific molecular targets. Inhibitory effects might involve binding to active sites of enzymes or receptors, disrupting normal cellular processes. The quinazoline moiety, for instance, is known to interfere with tyrosine kinase receptors, which are crucial in cell signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid (Target) C₁₂H₁₂N₂O₄ 248.24 g/mol - Methyl at C3
- Propanoic acid at C1
Potential DPP-4 inhibition (inferred from structural similarity to sitagliptin analogs) .
Methyl 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoate C₁₃H₁₄N₂O₄ 262.26 g/mol - Esterified propanoic acid (methyl ester)
- No methyl at C3
Prodrug form; improved lipophilicity for enhanced cellular uptake .
(2S)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid C₁₇H₁₄N₂O₄ 310.30 g/mol - Phenylmethyl group at C3
- Propanoic acid at C1
Enhanced aromatic interactions; studied for chiral activity in enzyme inhibition .
2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid C₁₇H₁₄N₂O₄ 310.30 g/mol - Phenyl group at C3
- Propanoic acid at C1
Similar to above; potential use in glycobiology or metabolic disorder research .
Sitagliptin analogs with dihydropyrimidinone cores Variable Variable - Varied substituents (e.g., trifluoromethyl, oxadiazine) Clinically validated DPP-4 inhibitors; high specificity for Tyr547 and Glu206 residues .

Physicochemical Properties

  • Solubility : The target compound’s carboxylic acid group enhances aqueous solubility compared to its methyl ester counterpart .

Biological Activity

3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique quinazoline structure, which includes a 2,4-dioxo group and a propanoic acid moiety. The molecular formula is C11H10N2O4C_{11}H_{10}N_{2}O_{4} with a molecular weight of 230.21 g/mol . Its structural features contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. In particular, derivatives of quinazoline-2,4(1H,3H)-dione have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold exhibited moderate to significant activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin .

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
13Staphylococcus aureus965
15Escherichia coli1575
14aCandida albicans1180

Anticancer Activity

The quinazoline derivatives have also been explored for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression .

Other Biological Activities

In addition to antimicrobial and anticancer effects, quinazoline derivatives have demonstrated other pharmacological activities:

  • Antioxidant : Some compounds exhibit significant antioxidant properties, which can help mitigate oxidative stress-related diseases.
  • Anti-inflammatory : Certain derivatives have been reported to reduce inflammation in preclinical models.
  • Caspase Inhibition : Some studies suggest that these compounds may act as inhibitors of caspases, which are critical in apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of several quinazoline derivatives found that compound 13 showed a notable inhibition zone against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
  • Anticancer Research : A series of quinazoline derivatives were tested for their ability to inhibit cancer cell growth. The results indicated that specific modifications in the chemical structure enhanced potency against various cancer cell lines .

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